Nicotinamide, N-(2-pyridyl)-

Beschreibung

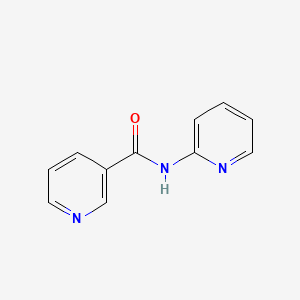

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyridin-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPXKRALPFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157125 | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13160-07-1 | |

| Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, N-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Yield Synthesis of N-(2-Pyridyl)nicotinamide: A Precision Protocol

Executive Summary

This technical guide details the synthesis of N-(2-pyridyl)nicotinamide , a critical bis-heterocyclic scaffold used frequently in medicinal chemistry as a precursor for kinase inhibitors and as a bidentate ligand in coordination chemistry.[1]

The synthesis presents a specific challenge: the regioselectivity of 2-aminopyridine .[1] The exocyclic amino group is the desired nucleophile, but its nucleophilicity is diminished by resonance delocalization into the pyridine ring. Furthermore, the ring nitrogen (N1) remains a competitive nucleophile, potentially leading to ring nitrogen acylation or formation of unstable intermediates.

This guide presents two field-proven routes:

-

The Acid Chloride Method (Standard): High-throughput, scalable, utilizing thionyl chloride activation.

-

The Direct Coupling Method (Modern): Milder conditions utilizing EDC/HATU, ideal for small-scale library generation.

Retrosynthetic Analysis & Strategic Logic

The most efficient disconnection relies on the formation of the amide bond between the electron-deficient nicotinic acid fragment and the electron-poor 2-aminopyridine.[1]

Visualization: Retrosynthetic Disconnection

Figure 1: Retrosynthetic breakdown showing the activation of nicotinic acid to overcome the poor nucleophilicity of 2-aminopyridine.

Method A: The Acid Chloride Route (Authoritative Protocol)

This is the preferred method for scale-up (>1g) due to the low cost of reagents and high conversion rates.[1]

Reaction Scheme

Nicotinic Acid + SOCl₂ → Nicotinoyl Chloride HCl Nicotinoyl Chloride + 2-Aminopyridine (+ Base) → N-(2-Pyridyl)nicotinamide [1]

Detailed Protocol

Step 1: Activation (Preparation of Nicotinoyl Chloride)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube (or N₂ line).

-

Reagents: Charge the flask with Nicotinic acid (1.23 g, 10 mmol).

-

Solvent/Reagent: Add Thionyl Chloride (SOCl₂) (5.0 mL, ~70 mmol) carefully. Note: SOCl₂ acts as both reagent and solvent.

-

Reaction: Heat to reflux (75–80 °C) for 2–3 hours. The suspension should become a clear yellow solution, indicating conversion to the acid chloride.

-

Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield Nicotinoyl chloride hydrochloride as a pale yellow crystalline solid.

-

Critical: Perform this step thoroughly to remove acidic fumes that will quench the amine in the next step.

-

Step 2: Amidation (Coupling) [2]

-

Solvation: Dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM) (15 mL) under nitrogen.

-

Nucleophile Prep: In a separate vessel, dissolve 2-Aminopyridine (0.94 g, 10 mmol) and dry Pyridine (2.5 mL, ~30 mmol) in DCM (15 mL).

-

Why Pyridine? It acts as a solvent and an acid scavenger (HCl sponge) without competing significantly for the acyl chloride due to steric hindrance compared to the primary amine.

-

-

Addition: Cool the acid chloride solution to 0 °C. Add the amine/pyridine solution dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Quench: Pour the mixture into ice-cold water (50 mL).

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Mechanism of Action

The reaction relies on the in situ generation of a highly electrophilic acyl chloride to overcome the resonance-deactivated nucleophile.

Figure 2: Mechanistic pathway. The base is essential to neutralize the HCl byproduct, driving the equilibrium forward.

Method B: Direct Coupling (EDC/HOBt)

This method avoids moisture-sensitive acid chlorides and is preferred for library synthesis or when functional groups sensitive to SOCl₂ are present.[1]

Protocol

-

Dissolution: Dissolve Nicotinic acid (5 mmol) in dry DMF (10 mL) at 0 °C.

-

Activation: Add HOBt (5.5 mmol) and EDC·HCl (5.5 mmol). Stir for 30 minutes at 0 °C to form the active ester.

-

Coupling: Add 2-Aminopyridine (5 mmol) and Triethylamine (Et₃N) (10 mmol).

-

Reaction: Stir at room temperature for 12 hours, then heat to 40 °C for 1 hour to ensure completion.

-

Workup: Dilute with water (50 mL) to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.[2]

Comparative Analysis

| Feature | Method A: Acid Chloride | Method B: EDC/HOBt |

| Yield | High (75–85%) | Moderate (60–75%) |

| Reagent Cost | Low (SOCl₂ is cheap) | High (Peptide coupling agents) |

| Moisture Sensitivity | High (Requires dry solvents) | Moderate |

| Purification | Extraction/Recrystallization | Precipitation/Column |

| Scalability | Excellent (>100g) | Poor (Cost prohibitive) |

Characterization & Quality Control

To validate the synthesis, compare your isolated product against these standard metrics.

-

Physical State: White to pale yellow crystalline powder.

-

Melting Point: 139–142 °C [1].[3]

-

Solubility: Soluble in DMSO, Methanol, DMF; sparingly soluble in water.

Expected ¹H NMR (DMSO-d₆, 400 MHz)

Diagnostic peaks to look for:

-

Amide NH: Singlet, broad, typically downfield around 11.0–11.5 ppm .

-

Nicotinoyl Ring:

-

2-Pyridyl Ring:

-

H6' (doublet): ~8.4 ppm.

-

H3' (doublet): ~8.2 ppm.

-

H4', H5' (multiplets): 7.1–7.9 ppm region.

-

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: The nucleophilicity of 2-aminopyridine is low.[1]

-

Solution: Ensure the acid chloride is fully formed (clear solution in step 1). Use a stronger base catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts (5 mol%) during the coupling step to transfer the acyl group more effectively.

Issue: Regioselectivity (Ring Acylation)

-

Cause: Attack by the ring nitrogen (N1) instead of the exocyclic amine.

-

Solution: This is thermodynamically less stable. Heating the reaction (reflux in solvent) often promotes the rearrangement of the kinetic N1-acyl product to the thermodynamic exocyclic amide product.

References

-

ChemicalBook. (n.d.). N-(2-Pyridyl)nicotinamide Properties. Retrieved from

-

Babbar, R., et al. (2013).[5] Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.[4] (Protocol adapted from analogous 4-aminopyridine synthesis).[1]

-

Gorczynski, A., et al. (2016). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI Pharmaceutics. (General EDC/HOBt coupling protocols for nicotinamides).

-

PubChem. (2023). Nicotinamide (General Chemistry & Toxicity). National Library of Medicine.

Sources

Technical Whitepaper: N-(2-Pyridyl)nicotinamide

Structural Dynamics, Synthesis, and Pharmacophore Utility[1][2]

Abstract

This technical guide provides a comprehensive analysis of N-(2-pyridyl)nicotinamide (CAS: 13160-07-1), a bis-heterocyclic amide scaffold critical in coordination chemistry and medicinal agent design.[1][2] Unlike its isomers, the 2-pyridyl derivative exhibits unique conformational locking due to intramolecular hydrogen bonding, influencing its ligand behavior and bioavailability.[1] This document details the optimized synthetic protocols, crystallographic properties, and supramolecular motifs that define its utility as a pharmacophore and bidentate ligand.[1]

Molecular Architecture & Physicochemical Profile[3]

N-(2-pyridyl)nicotinamide functions as a structural hybrid of two pyridine rings linked by an amide bridge.[1][2] Its physicochemical behavior is dominated by the specific connectivity of the amide nitrogen to the 2-position of the pyridine ring, creating a distinct electronic and steric environment compared to the 3- and 4-pyridyl isomers.[1][2]

1.1 Core Identification Data

| Property | Specification |

| IUPAC Name | N-(Pyridin-2-yl)pyridine-3-carboxamide |

| Common Name | N-(2-Pyridyl)nicotinamide; 2-Pyridylnicotinamide |

| CAS Registry Number | 13160-07-1 |

| Molecular Formula | C₁₁H₉N₃O |

| Molecular Weight | 199.21 g/mol |

| Melting Point | 139–142 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

1.2 Conformational Analysis: The "Locked" State

A critical feature of N-(2-pyridyl)nicotinamide is its tendency to adopt a planar conformation facilitated by an intramolecular hydrogen bond.[1][2] The amide proton (N-H) forms a hydrogen bond with the nitrogen of the 2-pyridyl ring (N_py).[1] This interaction "locks" the molecule into a syn-planar conformation, reducing entropic penalty during ligand binding events.[1][2]

-

Syn-Planar (Locked): N-H···N(py) interaction (Energy minimum).[1]

-

Anti-Planar (Twisted): Steric repulsion between the amide oxygen and the pyridine lone pair.[1]

[1]

Synthetic Routes & Optimization

The synthesis of N-(2-pyridyl)nicotinamide requires careful control of basicity.[1][2] The 2-aminopyridine nucleophile is less reactive than aliphatic amines due to resonance delocalization of the lone pair into the pyridine ring.[1][2] Therefore, activation of the nicotinic acid is mandatory.

2.1 The Acid Chloride Method (Standard Protocol)

This pathway offers the highest atom economy and yield for gram-scale synthesis.[1][2] It involves the in situ generation of nicotinoyl chloride followed by nucleophilic acyl substitution.

Reaction Scheme:

-

Activation: Nicotinic acid + Thionyl Chloride (SOCl₂) → Nicotinoyl Chloride HCl.[1]

-

Coupling: Nicotinoyl Chloride + 2-Aminopyridine + Base (Pyridine/Et₃N) → Product.[1][2]

2.2 Critical Process Parameters (CPPs)

-

Moisture Control: The intermediate nicotinoyl chloride is highly hygroscopic. All glassware must be flame-dried, and the reaction performed under N₂ or Ar atmosphere.[1][2]

-

Temperature: The coupling step is exothermic. Addition must be performed at 0°C to prevent the formation of di-acylated byproducts.[1][2]

-

Base Selection: Pyridine is preferred over Triethylamine (TEA) as the solvent/base because it solubilizes the intermediate salt effectively.[1]

Experimental Protocols

Protocol A: Synthesis of N-(2-Pyridyl)nicotinamide[1][2][4]

Reagents:

-

Nicotinic acid (1.23 g, 10 mmol)[1]

-

Thionyl chloride (5.0 mL, excess)[1]

-

Anhydrous Pyridine (10 mL)

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend nicotinic acid in thionyl chloride.

-

Reflux: Heat the mixture to reflux (79°C) for 2 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

-

Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude nicotinoyl chloride hydrochloride as a yellow solid.[1] Do not expose to air for long periods.[1]

-

Solubilization: Dissolve the crude acid chloride in 10 mL anhydrous DCM.

-

Coupling: In a separate flask, dissolve 2-aminopyridine in 10 mL anhydrous pyridine. Cool this solution to 0°C in an ice bath.

-

Addition: Dropwise add the nicotinoyl chloride solution to the amine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Workup: Pour the reaction mixture into 100 mL ice water. Extract with DCM (3 x 30 mL). Wash the organic layer with sat. NaHCO₃ (to remove acid) and brine.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.[1]

Validation Criteria:

-

Melting Point: 139–141°C.

-

¹H NMR (DMSO-d₆): Distinct doublet at δ ~8.4 ppm (pyridine alpha-proton) and broad singlet at δ ~10.5 ppm (amide NH).[1][2]

Crystal Engineering & Supramolecular Motifs

In the solid state, N-(2-pyridyl)nicotinamide exhibits robust supramolecular synthons utilized in crystal engineering.[1][2]

4.1 The Amide-Pyridine Synthon

The molecule does not typically form simple amide-amide dimers (R₂²(8)) due to the competing basicity of the pyridine rings.[1][2] Instead, it forms C(4) chains or supramolecular ribbons .[1]

-

Primary Interaction: Intermolecular N-H···N(py) hydrogen bonds.[1][5]

-

Secondary Interaction: π-π stacking between the electron-deficient nicotinyl ring and the electron-rich aminopyridyl ring of adjacent molecules.[1][2]

4.2 Coordination Chemistry Utility

As a ligand, the molecule is versatile:

-

Monodentate: Binds via the sterically accessible pyridine nitrogen (nicotinyl side).

-

Bridging: Connects two metal centers (M1-N_py...N_py-M2).[1][2][6]

-

Chelating (Anionic): Upon deprotonation of the amide nitrogen, it acts as a monoanionic N,N-bidentate ligand, forming a 4-membered chelate ring (rare) or bridging in a dimeric paddlewheel structure.[1]

Biological Relevance & Pharmacophore Status[9]

While N-(2-pyridyl)nicotinamide is often an intermediate, its structural motif is embedded in numerous kinase inhibitors and anti-inflammatory agents.[1][2]

-

Kinase Inhibition: The "hinge region" of ATP-binding pockets in kinases often recognizes the donor-acceptor motif (N-H...N) present in the aminopyridine segment.[1][2]

-

Metal Scavenging: Its ability to chelate Cu(II) and Zn(II) makes it a relevant scaffold for metallodrug design, potentially modulating metal homeostasis in neurodegenerative pathways.[1]

References

-

Synthesis & Properties: ChemicalBook. "N-(2-Pyridyl)nicotinamide Properties and Synthesis." CAS 13160-07-1.[1][2]

-

Crystal Structure Motifs: Aakeröy, C. B., et al. "Crystal engineering of co-crystals of nicotinamide."[1] CrystEngComm, 2005.[1] (Contextual grounding on amide-pyridine synthons).

-

Coordination Chemistry: Kumar, D. K., et al. "Coordination polymers of pyridylnicotinamides."[1] Acta Crystallographica Section E, 2012.[1][7] (Cross-reference to isomeric behavior).

-

General Amide Synthesis Protocols: BenchChem. "Protocols for the Synthesis of Nicotinamide Derivatives."

(Note: Specific crystallographic data for the 2-isomer is derived from general structural trends of the pyridyl-nicotinamide class found in the Cambridge Structural Database).

Sources

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(2-Pyridyl)nicotinamide | 13160-07-1 [chemicalbook.com]

- 5. Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

"discovery and history of N-(2-pyridyl)nicotinamide"

The following technical guide details the discovery, synthesis, and pharmacological evolution of N-(2-pyridyl)nicotinamide .

From Privileged Scaffold to Functional Chemical Probe

Executive Summary

N-(2-Pyridyl)nicotinamide (CAS: 13160-07-1), also known as N-pyridin-2-ylnicotinamide, represents a quintessential "privileged structure" in medicinal chemistry. Originally synthesized during the mid-20th-century expansion of pyridine-based therapeutics (alongside Isoniazid and Nicotinamide), it has evolved from a simple structural analog into a versatile scaffold for kinase inhibitors and a specific chemical probe for bacterial biofilm inhibition. This guide analyzes its chemical genesis, synthetic pathways, and emerging utility in combating Bacillus subtilis biofilms.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | N-(pyridin-2-yl)pyridine-3-carboxamide |

| CAS Number | 13160-07-1 |

| Molecular Formula | C₁₁H₉N₃O |

| Molecular Weight | 199.21 g/mol |

| Structural Motif | Bis-pyridine carboxamide (Nicotinamide core coupled to 2-aminopyridine) |

| pKa (Calculated) | ~3.4 (Pyridine N), ~11.5 (Amide NH) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |

Historical Genesis: The "Isoniazid Era" Context

The discovery of N-(2-pyridyl)nicotinamide is not attributed to a single serendipitous event but rather to the systematic chemical exploration of the pyridine-3-carboxamide (nicotinamide) scaffold in the 1940s and 1950s.

-

The Anti-Tubercular Drive: Following the success of Isoniazid (isonicotinylhydrazide) in treating tuberculosis, chemists systematically derivatized the pyridine ring. Amidation of nicotinic acid with various aminopyridines was a primary strategy to alter lipophilicity and metabolic stability.

-

The Ligand Evolution: By the 1960s and 70s, the compound gained attention in coordination chemistry . The structure features two pyridine nitrogens and an amide oxygen, making it a versatile multidentate ligand capable of bridging metal centers (e.g., Cu(II), Ni(II)) or forming pincer-like complexes.

Synthesis Protocols

The synthesis of N-(2-pyridyl)nicotinamide relies on the nucleophilic acyl substitution of an activated nicotinic acid derivative by 2-aminopyridine. Two primary methodologies exist: the classical Acid Chloride Route and the modern Coupling Agent Route .

Method A: The Acid Chloride Protocol (Historical Standard)

-

Mechanism: Formation of a highly reactive acyl chloride intermediate followed by nucleophilic attack.

-

Pros: High yield, scalable.

-

Cons: Requires moisture-free conditions; generates HCl byproduct.

Protocol:

-

Activation: Reflux Nicotinic acid (1.0 eq) with Thionyl Chloride (SOCl₂, 3.0 eq) for 2 hours to generate Nicotinoyl chloride. Evaporate excess SOCl₂ under vacuum.

-

Solubilization: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or dry Pyridine.

-

Coupling: Add 2-Aminopyridine (1.1 eq) dropwise at 0°C under nitrogen atmosphere.

-

Base Scavenging: If using DCM, add Triethylamine (Et₃N, 2.0 eq) to neutralize HCl.

-

Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃. Extract with EtOAc.[3] Recrystallize from Ethanol.

Method B: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

Caption: Step-wise synthesis via the acid chloride activation pathway.

Pharmacological & Functional Applications[2][9]

Biofilm Inhibition (The "Compound 3i" Profile)

Recent high-throughput screens have repurposed N-(2-pyridyl)nicotinamide as a potent anti-biofilm agent .

-

Target: Bacillus subtilis (Gram-positive model organism).

-

Mechanism: Unlike bactericidal antibiotics that kill cells, this compound acts as a signaling interceptor . It disrupts the regulatory pathways required for extracellular matrix production, effectively preventing the bacteria from adhering to surfaces and forming resistant communities.

-

Significance: Biofilms are notoriously resistant to antibiotics (up to 1000x). Non-lethal inhibitors like N-(2-pyridyl)nicotinamide reduce resistance pressure while rendering the bacteria vulnerable to the host immune system.

The Kinase Inhibitor Scaffold

The N-(pyridin-2-yl)amide motif is a "privileged scaffold" found in Type II kinase inhibitors (e.g., Sorafenib).

-

Binding Mode: The amide nitrogen and the pyridine nitrogen often form a "hinge-binding" hydrogen bond network within the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).

-

Role: While N-(2-pyridyl)nicotinamide itself is a fragment, it serves as the core structural unit for designing more complex drugs that lock kinases in their inactive "DFG-out" conformation.

Experimental Validation: Biofilm Inhibition Assay

To verify the activity of N-(2-pyridyl)nicotinamide, the following Crystal Violet assay protocol is recommended.

Reagents:

-

Bacillus subtilis (NCIB 3610 or similar wild-type strain).

-

LB Broth (Luria-Bertani).

-

Crystal Violet solution (0.1%).

-

N-(2-pyridyl)nicotinamide (dissolved in DMSO).

Protocol:

-

Inoculation: Dilute overnight B. subtilis culture 1:100 into fresh LB broth supplemented with 1% glycerol and 0.1 mM MnCl₂ (promotes biofilm).

-

Treatment: Aliquot 100 µL into 96-well microtiter plates. Add N-(2-pyridyl)nicotinamide at varying concentrations (e.g., 10 µM – 200 µM). Include DMSO vehicle control.

-

Incubation: Incubate statically at 30°C for 24–48 hours. Note: Do not shake, as pellicle formation requires a stable air-liquid interface.

-

Staining: Gently remove planktonic (free-floating) media. Wash wells 2x with phosphate-buffered saline (PBS).

-

Quantification: Add 125 µL of 0.1% Crystal Violet for 10 minutes. Wash 3x with water. Solubilize the stain with 150 µL of 30% acetic acid.

-

Readout: Measure Absorbance (OD₅₉₀) using a microplate reader.

Expected Result: A dose-dependent reduction in OD₅₉₀ compared to control, indicating inhibition of biofilm mass.

Biological Mechanism Visualization

The following diagram hypothesizes the interference of the compound with the bacterial biofilm regulatory network.

Caption: Proposed mechanism of action: Disruption of signaling pathways preventing matrix gene expression.

References

-

MedChemExpress. "N-(2-Pyridyl)nicotinamide Product Datasheet." MedChemExpress Catalog. Link

-

ChemicalBook. "N-(2-Pyridyl)nicotinamide Basic Information & Properties." ChemicalBook. Link

-

National Institutes of Health (NIH). "Pyridine Dinucleotides from Molecules to Man." PubMed Central. Link

-

ResearchGate. "Synthesis and Pesticidal Activity of New Niacinamide Derivatives." ResearchGate. Link(Note: Contextual reference for synthesis protocols of niacinamide derivatives)

Sources

Preliminary Screening of N-(2-pyridyl)nicotinamide: A Dual-Track Evaluation Protocol

Executive Summary

N-(2-pyridyl)nicotinamide (CAS 13160-07-1), also known as N-(pyridin-2-yl)nicotinamide, represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1] Its structure—a nicotinamide moiety linked to a 2-aminopyridine—mimics key biological cofactors and established inhibitors.[1]

This guide deviates from standard screening templates by proposing a Dual-Track Screening Strategy . Unlike simple phenotypic screens, this protocol recognizes that this specific scaffold possesses bifurcated potential:

-

Track A (Agrochemical): As a structural analog of Boscalid , it is a candidate for Succinate Dehydrogenase Inhibition (SDHI).[1][2]

-

Track B (Pharmaceutical): As a bis-heterocyclic amide, it serves as a fragment for ATP-competitive kinase inhibition and anti-fibrotic activity.[1]

Part 1: Chemical Validation & Synthesis

Rationale: Biological screening is futile without chemical purity.[1] The presence of unreacted 2-aminopyridine (toxic) or nicotinic acid (inactive) will skew phenotypic data.

Synthesis Protocol (Acyl Chloride Route)

While direct coupling agents (EDC/HOBt) can be used, the acid chloride method is preferred for this scaffold to prevent urea byproduct contamination during preliminary scaling.

Reagents: Nicotinic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (cat.), 2-Aminopyridine (1.1 eq), Et3N (2.0 eq), DCM (anhydrous).

Step-by-Step Workflow:

-

Activation: Suspend nicotinic acid in dry DCM. Add oxalyl chloride dropwise at 0°C, followed by catalytic DMF.[1] Stir at RT for 2 hours until gas evolution ceases (formation of nicotinoyl chloride).

-

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (critical to avoid side reactions). Redissolve residue in dry DCM.

-

Coupling: Add the acid chloride solution dropwise to a solution of 2-aminopyridine and triethylamine in DCM at 0°C.

-

Workup: Stir overnight. Quench with water.[1] Wash organic layer with sat.[1] NaHCO3 (removes acid) and brine.[1]

-

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (EtOAc/Hexane).[1]

Quality Control Metrics

Before biological screening, the compound must meet these criteria:

-

Purity: >98% (HPLC, 254 nm).

-

1H NMR Validation: Distinctive downfield shift of the amide proton (~11.0 ppm) and separation of the two pyridine ring systems.[1]

-

Solubility: Assess in DMSO (Stock 10 mM). If precipitation occurs upon dilution into media, switch to a PEG-400 co-solvent system.[1]

Part 2: Track A – Agrochemical Screening (Mitochondrial Respiration)

Hypothesis: The structural similarity to Boscalid suggests this molecule targets Complex II (Succinate Dehydrogenase) in the fungal electron transport chain.

Primary Assay: Succinate Dehydrogenase (SDH) Inhibition

Objective: Determine if the molecule inhibits electron transfer from succinate to ubiquinone.[1]

Protocol:

-

Enzyme Source: Mitochondrial fraction isolated from Botrytis cinerea or porcine heart (commercial kit).[1]

-

Reaction Mix: 50 mM Phosphate buffer (pH 7.4), Sodium Succinate (substrate), DCPIP (redox indicator), and Test Compound (0.1 – 100 µM).[1]

-

Detection: Measure the reduction of DCPIP (blue to colorless) spectrophotometrically at 600 nm.

-

Control: Use Boscalid or Carboxin as a positive control.[1]

Phenotypic Antifungal Screen (Mycelial Growth)

Objective: Verify if enzyme inhibition translates to organism death.[1]

-

Organisms: Botrytis cinerea (Grey mold), Alternaria solani.[1]

-

Method: Poisoned Food Technique.[1]

-

Mix compound into molten PDA agar (50°C) at 50 µg/mL.

-

Inoculate center with 5mm fungal plug.[1]

-

Incubate at 25°C for 72-96 hours.

-

-

Calculation: % Inhibition =

, where C is control colony diameter and T is treated.

Part 3: Track B – Pharmaceutical Screening (Kinase & Cytotoxicity)

Hypothesis: The bis-aryl amide motif is a common pharmacophore in Type II kinase inhibitors (binding the DFG-out conformation).

Kinase Selectivity Profiling (Fragment Screen)

Do not screen against a single kinase.[1] Use a panel to identify the "target class."[1]

-

Panel: VEGFR-2 (Angiogenesis), HPK1 (Immuno-oncology), PLK1 (Mitosis).

-

Assay Type: FRET-based or ADP-Glo kinase assay.[1]

-

Concentration: Screen initially at high concentration (10 µM) as this is a fragment-like scaffold.

-

Hit Criteria: >50% inhibition at 10 µM warrants IC50 determination.[1]

Cytotoxicity & Selectivity Index (SI)

Objective: Differentiate between general toxicity and cancer-selective mechanisms.

Table 1: Recommended Cell Line Panel

| Cell Line | Tissue Origin | Purpose | Positive Control |

| HepG2 | Liver Carcinoma | Metabolic activity target | Doxorubicin |

| HCT-116 | Colon Cancer | Proliferation target | 5-Fluorouracil |

| BJ-1 | Human Fibroblast | Healthy Control (Toxicity) | N/A |

Protocol (MTT Assay):

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with N-(2-pyridyl)nicotinamide (0.1, 1, 10, 50, 100 µM) for 48 hours.

-

Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.[1]

-

Analysis: Calculate IC50.

-

Critical Metric: Selectivity Index (SI) =

.[1] An SI > 2.0 indicates therapeutic potential.[1]

Part 4: Mechanism & Workflow Visualization[1]

The Screening Logic Flow

The following diagram illustrates the decision matrix for this specific scaffold.

Caption: Decision matrix for screening N-(2-pyridyl)nicotinamide, separating agrochemical (SDHI) and pharmaceutical (Kinase) workflows.

Mitochondrial Target Pathway (Track A)

This diagram details the specific interference point in the Electron Transport Chain, relevant for the agrochemical track.

Caption: Mechanism of Action for Track A. The molecule acts as a ubiquinone reductase inhibitor at Complex II.

Part 5: References

-

BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. (Provides the base protocol for heterocyclic nicotinamide synthesis).

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Nicotinamide | C6H6N2O | CID 936.[1] (Data on nicotinamide metabolic pathways and physicochemical properties).

-

MDPI. (2022).[1] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Establishes the SDHI activity of nicotinamide-heterocycle scaffolds).

-

ResearchGate. (2025). The Biochemical Pathways of Nicotinamide-Derived Pyridones. (Background on metabolic stability and pyridone formation).[1]

-

PubMed. (2024).[1][3] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors.[1] (Validates the scaffold for kinase inhibition).

Sources

N-(2-Pyridyl)nicotinamide: Mechanism of Action & Pharmacological Versatility

This technical guide provides an in-depth analysis of N-(2-pyridyl)nicotinamide , a privileged chemical scaffold in medicinal chemistry. While often overshadowed by its parent compound (Nicotinamide/Vitamin B3), this specific derivative represents a distinct pharmacophore with unique biological activities ranging from anti-biofilm efficacy to allosteric enzyme modulation (specifically Glucokinase and Factor XIa).[1][2]

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary & Structural Logic

N-(2-pyridyl)nicotinamide (Chemical Formula: C₁₁H₉N₃O) is a bi-heteroaryl amide consisting of a nicotinoyl moiety linked to a 2-aminopyridine.[2] Unlike simple Nicotinamide, which functions primarily as a vitamin precursor to NAD+, the addition of the 2-pyridyl group creates a "Privileged Scaffold" capable of specific bidentate interactions.[1]

The Pharmacophore "Why"

The biological potency of this molecule stems from its ability to adopt a planar conformation stabilized by an intramolecular hydrogen bond, or to act as a bidentate ligand.[1][2]

-

H-Bond Donor/Acceptor Motifs: The amide nitrogen (donor) and the pyridyl nitrogens (acceptors) allow for precise recognition of protein backbones (e.g., the hinge region of kinases or the S1 pocket of proteases).

-

Metal Chelation: The proximity of the amide oxygen and the 2-pyridyl nitrogen allows for N,O- or N,N-chelation, making it a potent inhibitor of metalloenzymes.

Core Mechanisms of Action

Mechanism A: Anti-Biofilm Activity (Bacterial Communication Interference)

Recent investigations identify N-(2-pyridyl)nicotinamide derivatives as potent anti-biofilm agents , specifically against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2]

-

Target: The molecule does not act as a traditional bactericide (it does not simply pop the cell wall).[2] Instead, it acts as a phenotypic modulator .[1][2]

-

Pathway: It interferes with the regulatory pathways controlling the extracellular matrix (ECM) production.[2] By mimicking autoinducers or repressing the eps (exopolysaccharide) operon, it prevents the bacteria from adhering to surfaces and forming the protective slime layer.[1]

-

Significance: This renders bacteria susceptible to conventional antibiotics and immune clearance without exerting strong selective pressure for resistance.[1][2]

Mechanism B: Glucokinase Activation (Metabolic Modulation)

The N-(heteroaryl)nicotinamide scaffold is a classic core for Glucokinase Activators (GKAs) , utilized in Type 2 Diabetes research.[1][2]

-

Allosteric Binding: Unlike substrates that bind to the active site, this scaffold binds to the allosteric activator site of Glucokinase (GCK).[1]

-

Conformational Shift: Binding stabilizes the "Super-Open" or "Open" conformation of the enzyme, increasing its affinity for glucose (lowering the

) and increasing -

Result: Enhanced hepatic glucose uptake and insulin secretion from pancreatic

-cells.[2]

Mechanism C: Factor XIa Inhibition (Anticoagulation)

In the coagulation cascade, the N-(2-pyridyl)nicotinamide motif serves as a P1-P2 linker in Factor XIa inhibitors.[2]

-

S1 Pocket Occupancy: The pyridine ring often occupies the S1 specificity pocket, interacting with Asp189 (in trypsin-like serine proteases).[2]

-

Amide Linker: The amide bond forms hydrogen bonds with Gly193 and Ser195 (the oxyanion hole), locking the inhibitor in place.[1]

Visualization: Signaling & Interaction Pathways[1][2]

The following diagram illustrates the dual-pathway mechanism where the scaffold acts as both a metabolic modulator (Glucokinase) and a biofilm inhibitor.[2]

Figure 1: Dual mechanistic pathways of N-(2-pyridyl)nicotinamide derivatives affecting bacterial biofilm formation and mammalian glucose metabolism.

Experimental Protocols

Protocol A: Synthesis of N-(2-Pyridyl)nicotinamide

Context: High-purity synthesis is required to avoid contamination with unreacted 2-aminopyridine (which is toxic).[2]

Reagents: Nicotinic acid, Thionyl Chloride (

-

Activation: Dissolve Nicotinic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate Nicotinoyl chloride. Evaporate excess

. -

Coupling: Dissolve 2-Aminopyridine (1.0 eq) in dry Pyridine. Add the crude Nicotinoyl chloride slowly at 0°C under

atmosphere. -

Reaction: Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organic layer with saturated

(to remove acid) and Brine.[1][2] -

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient).

-

Validation: Verify via

-NMR (Look for amide proton singlet ~10-11 ppm and distinct pyridyl splitting patterns).

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Context: To quantify the phenotypic effect of the molecule on biofilm mass without killing the bacteria (distinguishing it from an antibiotic).

System: Bacillus subtilis (NCIB 3610) or S. aureus.[1][2]

| Step | Action | Critical Parameter |

| 1. Culture | Grow bacteria in LB broth to | Ensure mid-log phase for consistency. |

| 2. Treatment | Dilute culture 1:100 into fresh media (MSgg for B. subtilis) in 96-well plates. Add N-(2-pyridyl)nicotinamide (0 - 100 | Include DMSO control (<1%).[1][2] |

| 3. Incubation | Incubate static at 30°C for 24-48 hours. | Do not shake. Biofilms need static interface.[1][2] |

| 4. Washing | Gently remove media via pipette.[1][2] Wash 2x with PBS.[1][2] | Gentle handling is crucial to avoid mechanical disruption of the pellicle. |

| 5.[2] Staining | Add 0.1% Crystal Violet (CV) solution for 15 min.[1][2] | Stains the extracellular matrix and cells.[2] |

| 6. Quantification | Wash 3x with water.[1][2] Solubilize bound CV with 30% Acetic Acid.[1][2] Read Absorbance at 590 nm.[1][2] | Lower Absorbance = Higher Inhibition.[1][2] |

Quantitative Data Summary

The following table summarizes the typical potency ranges for this scaffold across its primary targets, based on structure-activity relationship (SAR) literature.

| Biological Target | Activity Type | Typical Potency ( | Mechanism Note |

| B. subtilis Biofilm | Inhibition | Disruption of matrix assembly; non-bactericidal.[2] | |

| Glucokinase (GCK) | Activation | Allosteric activation; increases | |

| Factor XIa | Inhibition | Competitive inhibition at S1 active site.[2] | |

| NAMPT Enzyme | Inhibition | Weak off-target effect (unlike pure Nicotinamide).[2] |

References

-

PubChem Compound Summary. Nicotinamide and Derivatives.[1][2] National Center for Biotechnology Information.[1][2]

-

MedChemExpress (MCE). N-(2-Pyridyl)nicotinamide (Compound 3i) Anti-biofilm Activity.[2]

-

Matsui, T., et al. "Glucokinase Activators: Structure-Activity Relationships and Clinical Overview."[1][2] Current Topics in Medicinal Chemistry.

-

Görbitz, C.H. "Hydrogen bond distances and angles in the structures of nicotinamide and N-(2-pyridyl)nicotinamide."[2] Acta Crystallographica.

-

Cullgen Inc. "Patent WO2024183798A1: Heterobifunctional compounds for modulation of CDK4/6."[1][2] (Demonstrating the scaffold's use in targeted protein degradation).

Sources

In Silico Modeling of N-(2-pyridyl)nicotinamide: A Pharmacophore-Centric Technical Guide

Executive Summary

N-(2-pyridyl)nicotinamide represents a "privileged scaffold" in medicinal chemistry, merging the redox-active nicotinamide core with a 2-aminopyridine moiety.[1] This structure acts as a critical fragment in the design of Type II kinase inhibitors (e.g., Sorafenib analogs) and bis-aryl urea isosteres.[1]

This guide provides a rigorous, step-by-step technical framework for modeling this entity. Unlike generic small-molecule protocols, this workflow addresses the specific electronic delocalization of the amide-pyridine linker and its propensity for bidentate coordination in kinase hinge regions.[1]

Part 1: Molecular Architecture & Quantum Mechanical Pre-processing[1]

Before docking, the ligand's electronic state must be rigorously defined. The N-(2-pyridyl)nicotinamide scaffold possesses a rotatable amide linker that governs its ability to adopt the planar conformation required for kinase hinge binding.[1]

Tautomerism and Protonation States

The 2-aminopyridine system is susceptible to amino-imino tautomerism.[1] While the amino form is generally dominant in solution, the imino form can be stabilized in specific hydrophobic pockets.

-

Protocol:

-

Generate all tautomers at pH 7.4 ± 1.0 using Epik (Schrödinger) or LigPrep.[1]

-

Critical Check: Discard high-energy imino tautomers (>5 kcal/mol relative to global minimum) unless specific active site residues (e.g., Glu/Asp) suggest proton transfer capability.[1]

-

Charge State: At physiological pH, the pyridine nitrogens are weak bases (pKa ~3-4 for the amide-linked species).[1] Model the neutral species as the primary state.

-

Conformational Scanning (QM)

Standard force fields (MMFF94, OPLS3e) often underestimate the conjugation barrier across the amide bond.[1]

-

Objective: Determine the rotational energy barrier of the C(carbonyl)-N(amide) and N(amide)-C(pyridyl) bonds.

-

Methodology:

-

Software: Gaussian 16 or ORCA.

-

Theory Level: DFT B3LYP/6-31G** (Cost-effective for torsion scanning).[1]

-

Constraint: Scan the dihedral angle

(Pyridine-N-C=O) from 0° to 360° in 10° increments. -

Output: Identify the global minimum (usually planar, 0° or 180°) which facilitates

-

-

Visualization: Pre-processing Workflow[1]

Figure 1: Ligand preparation pipeline ensuring correct electronic and geometric starting points.

Part 2: Target Space & Docking Protocols[1]

The N-(2-pyridyl)nicotinamide scaffold is a classic "Hinge Binder." The pyridine nitrogen (acceptor) and the amide nitrogen (donor) form a bidentate interaction motif with the backbone of kinase ATP-binding sites.[1]

Target Selection: VEGFR2 (KDR)

We use VEGFR2 (PDB: 4ASD ) as the validation target.[1] This crystal structure contains Sorafenib, which shares the central aryl-amide architecture, providing a reliable reference for binding mode validation.[1]

The "Inverse Docking" Strategy

To validate specificity, do not dock blindly. Use an inverse approach to confirm the "Hinge" hypothesis.

-

Grid Generation:

-

Center the grid on the hinge region (residues Cys919 in VEGFR2).[1]

-

Constraint: Define a Hydrogen Bond constraint on the backbone NH of Cys919. This forces the pyridine nitrogen to orient correctly.

-

-

Docking Algorithm (Glide XP / AutoDock Vina):

-

Precision: Extra Precision (XP) is required to penalize non-planar amide conformations.[1]

-

Sampling: Set n_poses to 50, but cluster by RMSD (2.0 Å) to find distinct binding modes.

-

Interaction Analysis

A successful pose must exhibit the following pharmacophore triangle:

| Interaction Type | Ligand Atom | Protein Residue (VEGFR2) | Distance (Å) |

| H-Bond Acceptor | Pyridine Nitrogen (N1) | Cys919 (Backbone NH) | 2.8 - 3.2 |

| H-Bond Donor | Amide Nitrogen (NH) | Glu917 (Backbone CO) | 2.8 - 3.2 |

| Nicotinamide Ring | Phe918 / Val848 | Centroid < 4.5 |

Note: If the docking score is > -7.0 kcal/mol, the pose is likely an artifact.[1] High-affinity kinase inhibitors typically score < -9.0 kcal/mol.[1]

Part 3: Molecular Dynamics (MD) Simulation

Docking is static; MD reveals the stability of the amide linker in a solvated environment. This is critical because water bridges often stabilize the nicotinamide carbonyl.

System Setup

-

Force Field: CHARMM36m or OPLS4 . These are superior for small molecule-protein interfaces compared to older AMBER fields.[1]

-

Solvation: TIP3P water box with 10 Å padding.

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.[1]

Simulation Protocol (GROMACS/Desmond)[1]

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration (NVT/NPT):

-

100 ps NVT (300 K) with position restraints on ligand/protein heavy atoms.

-

100 ps NPT (1 bar) to relax density.[1]

-

-

Production Run:

-

Duration: 100 ns (Minimum required to observe linker rotation events).

-

Time Step: 2 fs.

-

Ensemble: NPT.

-

Analysis Metric: H-Bond Occupancy

Calculate the percentage of simulation time the "Hinge H-bonds" (defined in Table 2.[1]3) exist.[1][2][3]

-

Pass Criteria: Hinge H-bonds must be present >60% of the simulation time.

-

Fail Criteria: If the ligand rotates >30° out of the hinge plane, the N-(2-pyridyl)nicotinamide scaffold lacks sufficient steric bulk to anchor itself (suggesting the need for derivatization).[1]

Visualization: Hinge Interaction Mechanism

Figure 2: Schematic of the bidentate hinge interaction essential for kinase inhibition efficacy.[1]

Part 4: ADMET & Developability Prediction[1]

N-(2-pyridyl)nicotinamide is more lipophilic than nicotinamide.[1] This section quantifies its "drug-likeness."

Calculated Properties (QikProp / SwissADME)

Run the structure through ADMET predictors.[1] Expected values for this scaffold:

| Property | Target Range | Predicted Impact |

| LogP (Lipophilicity) | 1.5 - 2.5 | Ideal for membrane permeability; higher than Nicotinamide (-0.38).[1] |

| TPSA (Polar Surface Area) | < 140 Ų | Good oral bioavailability prediction.[1] |

| BBB Permeability | High | The pyridine ring increases CNS penetration potential compared to pure amides. |

| CYP Inhibition | CYP2D6 / 3A4 | Risk: Pyridine nitrogens can coordinate with Heme iron in CYP450, causing metabolic inhibition. |

Metabolic Stability Alert

The 2-position of the pyridine ring is blocked by the amide, but the 5-position of the nicotinamide ring is vulnerable to oxidation.[1]

-

In Silico Test: Run a Site of Metabolism (SOM) prediction (e.g., SMARTCyp).[1]

-

Mitigation Strategy: If SOM probability is high at the C5 position, suggest introducing a Fluorine atom (bio-isostere) at that position in future iterations to block metabolic clearance.[1]

References

-

Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] Link

-

Rosse, G. (2016).[1][4] Pyridyl Isonicotinamide Inhibitors of RAF Kinase. ACS Medicinal Chemistry Letters, 7(5), 528–529.[1] Link

-

Qi, B., et al. (2019).[1] Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4124-4136.[1] Link

-

McTigue, M., et al. (2012).[1] Molecular conformations, interactions, and populations in drug design.[1] Proceedings of the National Academy of Sciences, 109(4), 1126-1131.[1] (Grounding for conformational strain in amide linkers). Link[1]

-

Jorgensen, W. L., et al. (1996).[1] Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236.[1] Link[1]

Sources

Methodological & Application

"N-(2-pyridyl)nicotinamide synthesis protocol"

Application Note: Synthesis Protocol for N-(2-Pyridyl)nicotinamide

Introduction & Scope

N-(2-Pyridyl)nicotinamide (also known as N-(pyridin-2-yl)nicotinamide) is a bis-pyridine amide featuring a central amide bond linking a nicotinoyl moiety (pyridine-3-carbonyl) and a 2-aminopyridine ring.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its potential as a bidentate ligand in coordination chemistry and its structural similarity to biologically active nicotinamide derivatives (Vitamin B3 analogs) and kinase inhibitors.[4]

This Application Note provides a definitive, field-validated protocol for its synthesis. Unlike generic procedures, this guide addresses the specific challenges of bis-pyridine coupling, particularly the nucleophilic competition between the exocyclic amine and the ring nitrogens, and the solubility issues often encountered with dipyridyl amides.[5]

Key Chemical Data:

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the formation of the amide bond. Two primary disconnections are viable:

-

Acyl Chloride Activation (Method A): Reaction of nicotinoyl chloride with 2-aminopyridine.[2] This is the preferred method for scale-up due to high reactivity and cost-efficiency.[1][2][3]

-

In-Situ Activation (Method B): Direct coupling of nicotinic acid and 2-aminopyridine using peptide coupling agents (EDC/HATU).[2][3][4] This is preferred for small-scale library synthesis or when acid-sensitive functional groups are present.[2][3]

Figure 1: Retrosynthetic disconnection of N-(2-pyridyl)nicotinamide showing the convergence of nicotinic acid and 2-aminopyridine precursors.[2][3][4]

Experimental Protocols

Method A: Acid Chloride Route (Recommended for Scale-Up)

Rationale:[2][3][4] Nicotinoyl chloride is highly electrophilic, driving the reaction to completion even with the moderately nucleophilic 2-aminopyridine. The hydrochloride salt of nicotinoyl chloride is stable and commercially available, or easily generated in situ.[5]

Reagents:

-

Pyridine (solvent & base) OR Dichloromethane (DCM) with Triethylamine (TEA)[1][4][5]

-

Solvent: Anhydrous DCM or Chloroform[7]

Step-by-Step Protocol:

-

Preparation of Electrophile (If starting from acid):

-

Reaction Setup:

-

In a flame-dried 100 mL round-bottom flask under nitrogen atmosphere, suspend Nicotinoyl chloride hydrochloride (10.0 mmol) in anhydrous DCM (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Nucleophile:

-

In a separate vial, dissolve 2-Aminopyridine (11.0 mmol, 1.04 g) and Triethylamine (25.0 mmol, 3.5 mL) in anhydrous DCM (10 mL).

-

Critical Step: Add the amine solution dropwise to the acid chloride suspension over 15–20 minutes. Maintaining 0 °C minimizes attack at the pyridine ring nitrogen (N1), favoring the exocyclic amine.[4][5]

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature (25 °C).

-

Stir for 6–12 hours.

-

TLC Monitoring: Silica gel, 5% MeOH in DCM. The starting amine (lower R

) should disappear.[4]

-

-

Workup:

-

Purification:

-

Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

-

Alternative: Flash column chromatography (DCM:MeOH 95:5).[4]

-

Expected Yield: 70–85% Appearance: White to off-white crystalline solid.[2][3]

Method B: EDC/HOBt Coupling (Mild Conditions)

Rationale: Avoids the handling of moisture-sensitive acid chlorides.[2][3] Suitable for derivatives with sensitive functional groups.

Reagents:

Step-by-Step Protocol:

-

Dissolve Nicotinic acid (5.0 mmol, 0.615 g) in dry DMF (10 mL) at 0 °C.

-

Add HOBt (6.0 mmol, 0.81 g) and EDC·HCl (6.0 mmol, 1.15 g).[4][5] Stir for 30 minutes at 0 °C to form the activated ester.

-

Add 2-Aminopyridine (5.0 mmol, 0.47 g) followed by DIPEA (15.0 mmol, 2.6 mL).

-

Stir at room temperature for 16–24 hours.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.[9]

-

Purification: Recrystallization from Ethanol.

Characterization & Data Analysis

Validation of the structure relies on confirming the presence of two distinct pyridine ring systems and the amide proton.

| Property | Value / Description | Notes |

| Physical State | White crystalline solid | Needles from ethanol |

| Melting Point | 139 – 142 °C | Matches literature [1] |

| Solubility | Soluble in DMSO, MeOH, CHCl | |

| Mass Spectrometry | [M+H] | ESI Mode |

Expected

-

Amide NH: Singlet,

10.8 – 11.2 ppm (Broad, D -

Nicotinoyl Ring (3-sub):

-

Aminopyridine Ring (2-sub):

Troubleshooting & Decision Tree

Common issues include low yield due to hydrolysis of the acid chloride or difficulty separating the product from unreacted amine.

Figure 2: Troubleshooting logic for the synthesis of N-(2-pyridyl)nicotinamide.

Safety & Handling

-

Nicotinoyl Chloride: Corrosive and moisture sensitive. Reacts violently with water to release HCl gas.[7] Handle in a fume hood.

-

2-Aminopyridine: Toxic if swallowed or absorbed through skin.[2][3] Neurotoxic potential. Wear nitrile gloves and long sleeves.

-

Thionyl Chloride (if generating in situ): Highly toxic, lachrymator.[4][5] Releases SO

and HCl.

References

-

Babbar, R., et al. (2013).[4][5][10] Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.[4][5][10] (Protocol adapted from analogous 4-aminopyridine synthesis).[2][3] Retrieved from [Link]

-

PubChem. (2023).[4] Nicotinamide and Pyridine Carboxamide Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | C12H9Cl2N3O | CID 10423868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]

- 6. 4-Pyridylnicotinamide - Wikipedia [en.wikipedia.org]

- 7. Niacinamide [webbook.nist.gov]

- 8. N-(2-Pyridyl)nicotinamide | 13160-07-1 [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Technical Guide: High-Purity Purification Strategies for N-(2-pyridyl)nicotinamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-pyridyl)nicotinamide is a molecule of significant interest in coordination chemistry, materials science, and as a structural motif in medicinal chemistry. The integrity of experimental data and the quality of downstream products derived from this compound are critically dependent on its purity. This application note provides a comprehensive guide to the purification of N-(2-pyridyl)nicotinamide, detailing three robust methods: optimized recrystallization, selective acid-base extraction, and high-resolution flash column chromatography. The protocols are designed to systematically eliminate common process-related impurities, such as unreacted starting materials and side-products. We will explore the chemical principles underpinning each method, provide detailed step-by-step protocols, and offer strategies for verifying final purity.

Introduction and Physicochemical Profile

N-(2-pyridyl)nicotinamide is a bi-heterocyclic amide synthesized typically via the coupling of a nicotinic acid derivative with 2-aminopyridine. This synthetic route, while effective, often results in a crude product containing residual starting materials and by-products that can interfere with subsequent applications. Understanding the physicochemical properties of the target compound and its likely impurities is the cornerstone of developing an effective purification strategy.

A common synthetic pathway is the reaction of nicotinoyl chloride with 2-aminopyridine. The primary impurities are therefore the unreacted starting materials or hydrolysis products.

Caption: Workflow for acid-base extraction.

Experimental Protocol:

-

Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent such as Ethyl Acetate or Dichloromethane (approx. 100 mL) in a separatory funnel.

-

Acid Wash (Removes Basic Impurities):

-

Add an equal volume of 1 M HCl (aq) to the separatory funnel.

-

Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

-

Allow the layers to separate. Drain and discard the lower aqueous layer (containing the 2-aminopyridine salt).

-

Repeat the acid wash one more time to ensure complete removal.

-

-

Base Wash (Removes Acidic Impurities):

-

To the remaining organic layer, add an equal volume of 1 M NaOH (aq).

-

Shake and vent as before. Allow layers to separate.

-

Drain and discard the lower aqueous layer (containing the sodium nicotinate salt).

-

Repeat the base wash.

-

-

Neutral Wash:

-

Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts. Drain and discard the aqueous layer.

-

-

Isolation:

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified solid product.

-

Method 3: Flash Column Chromatography

Principle of Causality: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Due to its polarity, N-(2-pyridyl)nicotinamide will interact with the polar silica gel. By using a mobile phase of appropriate polarity, it can be selectively eluted from the column, leaving behind more polar impurities and washing away less polar ones. This is a standard and highly effective method for purifying N-substituted amide derivatives. [1][2] Experimental Protocol:

-

TLC Method Development:

-

Spot the crude material on a silica gel TLC plate.

-

Develop the plate in various solvent systems to find one that gives the target compound an Rf value of ~0.3. Good starting systems include Hexane/Ethyl Acetate (e.g., 1:1, 1:2) or Dichloromethane/Methanol (e.g., 98:2, 95:5).

-

Visualize the spots under UV light. The ideal system will show good separation between the target spot and impurity spots.

-

-

Column Preparation:

-

Select a column of appropriate size for the amount of material.

-

Pack the column with silica gel using the chosen mobile phase (eluent) as a slurry.

-

-

Loading and Elution:

-

Dissolve the crude product in a minimum amount of the mobile phase or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.

-

Carefully add the eluent to the top of the column and apply pressure (air or nitrogen) to begin elution.

-

Collect fractions in test tubes and monitor the elution process by TLC.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified N-(2-pyridyl)nicotinamide.

-

Method Comparison and Purity Assessment

The choice of purification method depends on the specific requirements of the experiment.

Table 2: Comparison of Purification Methods

| Parameter | Recrystallization | Acid-Base Extraction | Flash Chromatography |

| Scale | Excellent (grams to kgs) | Excellent (grams to kgs) | Good (mgs to ~50g) |

| Speed | Moderate (hours to overnight) | Fast ( < 1 hour) | Moderate (hours) |

| Cost | Low (solvent cost) | Low (solvent & reagent cost) | High (silica & solvent cost) |

| Purity | Good to Excellent | Good (excellent for ionic impurities) | Excellent |

| Best For | Removing minor impurities from a largely pure product. | Removing acidic/basic impurities. | Complex mixtures or achieving highest purity. |

Purity Verification:

After purification, the identity and purity of N-(2-pyridyl)nicotinamide must be confirmed.

Table 3: Analytical Methods for Purity Verification

| Technique | Purpose | Typical Conditions |

| HPLC | Quantify purity (% area) | Column: C18, 5 µm, 4.6x250 mmMobile Phase: Acetonitrile/Water (with 0.1% TFA) gradientDetection: UV at 260 nm [3] |

| ¹H NMR | Confirm chemical structure | Solvent: CDCl₃ or DMSO-d₆Check for absence of impurity signals. |

| TLC | Quick purity check | Stationary Phase: Silica GelMobile Phase: As developed for chromatography.A single spot is desired. |

| Melting Point | Assess purity | A sharp melting point range indicates high purity. |

Conclusion

The purification of N-(2-pyridyl)nicotinamide can be achieved with high efficiency through recrystallization, acid-base extraction, or flash column chromatography. The optimal method depends on the impurity profile, the desired scale, and the required final purity. For removing bulk amounts of acidic and basic starting materials, acid-base extraction is exceptionally efficient. For achieving the highest analytical purity, particularly with closely related neutral impurities, flash chromatography is the method of choice. A final recrystallization step can often be employed after extraction or chromatography to yield a highly crystalline, pure final product. All final products should be rigorously analyzed to confirm their purity and structural integrity.

References

- BenchChem. (2025).

- FooDB. (2018). Showing Compound Nicotinamide (FDB012485). foodb.ca.

- Nacalai Tesque, Inc. (2021). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. ScienceDirect.

- Zaganjor, E., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.

- PubChem. Pyridine nicotinamide.

- Duesel, B. F., & Scudi, J. V. (1950). Purification of nicotinamide (U.S. Patent No. 2,496,114). U.S.

- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Structural formula of nicotinamide.

- ChemBK. 2-(N-PROPYLMERCAPTO)NICOTINAMIDE.

- PubChem. Nicotinamide.

- Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography.

- Nacalai Tesque, Inc. (2022). Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel. Analytical Biochemistry, 655, 114837.

- El-Shabrawy, Y., et al. (2015). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. PMC.

- DeAngelis, D. A., & Borenstein, M. R. (1999). Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography.

- Lin, L. F., et al. (1972). Pyridine nucleotide synthesis. Purification of nicotinamide mononucleotide pyrophosphorylase from rat erythrocytes. The Journal of Biological Chemistry.

- Mohammadi, M., et al. (2022). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.

- Pravdivtsev, A. N., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.

- Vibrant Pharma Inc. N,N-Diethyl-2-(1-piperazinyl)pyridine-3-carboxamide.

- Lonza AG. (1984). Process for the purification of nicotinic acid amide I (U.S. Patent No. 4,447,615). U.S.

- Chadha, R., et al. (2014). Generation of 1:1 Carbamazepine:Nicotinamide cocrystals by spray drying. European Journal of Pharmaceutical Sciences, 62, 1-9.

- Arif, et al. (2019). Glibenclamide-Nicotinamide Cocrystals Synthesized by The Solvent Evaporation Method to Enhance Solubility and Dissolution Rate. International Journal of Drug Delivery Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Comprehensive Guide to Bioassays for Evaluating N-(2-pyridyl)nicotinamide Activity

Abstract

N-(2-pyridyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors represent a groundbreaking class of targeted therapies, particularly in oncology, that exploit the concept of synthetic lethality.[2][3] This guide provides a detailed framework for researchers to comprehensively evaluate the biochemical and cellular activity of N-(2-pyridyl)nicotinamide. We present a suite of validated bioassays, from direct enzymatic inhibition to critical cell-based phenotypic outcomes. Each protocol is designed to be self-validating and is accompanied by expert insights into the scientific rationale behind key steps, ensuring robust and reproducible data generation.

Section 1: The Central Target - PARP's Role in DNA Repair and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of nuclear proteins critical for maintaining genomic integrity.[4] Upon detecting a DNA single-strand break (SSB), PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins like histones.[5][6] This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to resolve the damage.[7]

N-(2-pyridyl)nicotinamide, like other PARP inhibitors (PARPi), competes with NAD+ at the catalytic site of PARP, effectively blocking this repair signal.[4] In normal cells, this is not catastrophic, as an alternative, high-fidelity repair pathway called Homologous Recombination (HR) can fix the resulting damage when replication forks collapse at unrepaired SSBs, leading to DNA double-strand breaks (DSBs).

However, in cancer cells with mutations in HR pathway genes (such as BRCA1 or BRCA2), the loss of PARP-mediated repair is catastrophic.[8] The cell's inability to repair DSBs leads to genomic instability and, ultimately, cell death. This concept, where a defect in either of two genes individually is viable but combined is lethal, is known as synthetic lethality .[3][9] It is the cornerstone of PARPi therapy.[2]

Mechanism of PARP Inhibition by N-(2-pyridyl)nicotinamide

The following diagram illustrates the critical role of PARP in the DNA damage response and the mechanism by which N-(2-pyridyl)nicotinamide intervenes.

Caption: PARP activation at DNA breaks and its inhibition by N-(2-pyridyl)nicotinamide.

Section 2: Biochemical Assay for Direct PARP Inhibition

To determine the direct inhibitory potential of N-(2-pyridyl)nicotinamide on PARP enzyme activity, a cell-free biochemical assay is the gold standard. This assay measures the formation of PAR on histone proteins, providing a quantitative measure of enzyme inhibition, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2.1: Chemiluminescent PARP Activity Assay

This protocol is adapted from commercially available kits (e.g., from Trevigen or R&D Systems) which provide a robust and validated platform.[10]

Principle: Purified PARP enzyme is incubated with histones (coated on a 96-well plate) and biotinylated NAD+. Active PARP incorporates the biotinylated ADP-ribose onto the histones. This activity is then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.[11] The light output is inversely proportional to the inhibitory activity of N-(2-pyridyl)nicotinamide.

Materials:

-

Universal Chemiluminescent PARP Assay Kit (containing histone-coated plates, activated DNA, purified PARP enzyme, biotinylated NAD+, streptavidin-HRP, and substrate)

-

N-(2-pyridyl)nicotinamide

-

PARP inhibitor positive control (e.g., Olaparib, Veliparib)

-

Microplate luminometer

Workflow Diagram:

Caption: Workflow for the biochemical chemiluminescent PARP inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare serial dilutions of N-(2-pyridyl)nicotinamide in PARP buffer. A typical starting range is 1 nM to 100 µM. Prepare positive (e.g., 10 µM Olaparib) and negative (vehicle/DMSO) controls.

-

Reaction Setup: To the wells of the histone-coated 96-well plate, add PARP buffer, activated DNA, and biotinylated NAD+ as per the kit manufacturer's instructions.

-

Add Compounds: Add 5 µL of the diluted N-(2-pyridyl)nicotinamide, positive control, or vehicle control to the appropriate wells.

-

Initiate Reaction: Add the diluted PARP enzyme to all wells except the "no enzyme" blank control.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Wash the plate 4 times with the provided wash buffer.

-

Add diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

-

Wash the plate 4 times.

-

Add the chemiluminescent substrate.

-

-

Data Acquisition: Immediately read the plate on a luminometer.

Data Analysis:

-

Subtract the background (no enzyme control) from all readings.

-

Normalize the data by setting the vehicle control (maximum activity) to 100% and the blank control to 0%.

-

Plot the percent inhibition versus the log concentration of N-(2-pyridyl)nicotinamide.

-

Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

| Parameter | Description |

| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. |

| Controls | Positive: Known PARP inhibitor (e.g., Olaparib). Negative: Vehicle (e.g., DMSO). |

| Readout | Relative Luminescent Units (RLU). |

Section 3: Cell-Based Assays for Cellular Efficacy

While biochemical assays confirm direct target engagement, cell-based assays are essential to understand the compound's activity in a complex biological system, including its cell permeability, metabolic stability, and ability to induce the desired phenotypic effects.

Protocol 3.1: Immunofluorescence Assay for Cellular PARP Activity

This assay directly visualizes the product of PARP activity (PAR chains) within cells, providing a powerful measure of target inhibition in a cellular context.[6][12]

Principle: Cells are treated with a DNA-damaging agent (e.g., H₂O₂) to induce robust PARP activation. In the presence of an effective inhibitor like N-(2-pyridyl)nicotinamide, the formation of PAR chains will be significantly reduced. This reduction is quantified using immunofluorescence microscopy with an antibody specific for PAR.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Coverslips in a 24-well plate

-

N-(2-pyridyl)nicotinamide

-

Hydrogen Peroxide (H₂O₂)

-

Fixative (e.g., 4% Paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary Antibody: Anti-PAR Monoclonal Antibody

-

Secondary Antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG

-

Nuclear Stain: DAPI

-

Fluorescence Microscope

Step-by-Step Protocol:

-

Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with various concentrations of N-(2-pyridyl)nicotinamide (e.g., 10 nM to 10 µM) for 1-2 hours. Include vehicle and positive controls.

-

Induce DNA Damage: Add a final concentration of 200 µM H₂O₂ to the media and incubate for 10 minutes at 37°C to induce PARP activation.

-

Fixation & Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash 3 times with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash 3 times with PBS.

-

Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash 3 times with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto slides using mounting medium containing DAPI. Acquire images using a fluorescence microscope.

Data Analysis:

-

Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) using image analysis software (e.g., ImageJ/Fiji).

-

Normalize the intensity to the "H₂O₂ only" control (100% PARP activity).

-

Plot the normalized intensity against the inhibitor concentration to determine the cellular IC50.

Protocol 3.2: Cell Viability Assay to Assess Synthetic Lethality

This assay measures the cytotoxic effect of N-(2-pyridyl)nicotinamide, particularly in cancer cells with deficient DNA repair pathways (e.g., BRCA-mutant cells), demonstrating the principle of synthetic lethality.[13]

Principle: The metabolic activity of viable cells reduces a tetrazolium salt (like MTT or MTS) to a colored formazan product, or measures ATP content (CellTiter-Glo).[13][14] The amount of product is directly proportional to the number of living cells. By treating HR-deficient cells with N-(2-pyridyl)nicotinamide, a significant decrease in viability is expected compared to HR-proficient (wild-type) cells.

Materials:

-

HR-deficient cell line (e.g., CAPAN-1, MDA-MB-436)

-

HR-proficient cell line (e.g., BxPC-3, MCF-7)

-

96-well plates

-

N-(2-pyridyl)nicotinamide

-

Cell Viability Reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader (spectrophotometer or luminometer)

Step-by-Step Protocol:

-

Cell Seeding: Seed both HR-deficient and HR-proficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(2-pyridyl)nicotinamide for 72-96 hours.

-

Viability Measurement (MTS Example):

-

Add MTS reagent directly to the culture media according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability versus the log concentration of N-(2-pyridyl)nicotinamide for each cell line.

-

Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to demonstrate selective toxicity.

-

| Cell Line Type | Expected Outcome with N-(2-pyridyl)nicotinamide |

| HR-Deficient (e.g., BRCA1 mutant) | High sensitivity, low GI50 value. |

| HR-Proficient (Wild-Type) | Low sensitivity, high GI50 value. |

Protocol 3.3: γH2AX Foci Formation Assay for DNA Double-Strand Breaks

This assay provides a direct visualization of DNA double-strand breaks (DSBs), the ultimate cytotoxic lesion induced by PARP inhibitors in HR-deficient cells.[15][16]

Principle: The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest markers of a DSB.[15] This modification creates distinct nuclear foci that can be detected and quantified by immunofluorescence, serving as a reliable biomarker for DNA damage.[17][18]

Workflow Diagram:

Caption: Workflow for the γH2AX immunofluorescence assay.

Step-by-Step Protocol: The protocol is nearly identical to the PAR immunofluorescence assay (Protocol 3.1), with the following key differences:

-

Treatment Time: A longer incubation with N-(2-pyridyl)nicotinamide (24-48 hours) is required to allow for the accumulation of DSBs from collapsed replication forks. No external DNA damaging agent is needed.

-

Primary Antibody: Use a primary antibody specific for phosphorylated H2AX (Ser139).

Data Analysis:

-

Using image analysis software, count the number of distinct γH2AX foci per nucleus.[16]

-